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molecular formula C12H20N2O2 B173552 tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 199538-99-3

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No. B173552
M. Wt: 224.3 g/mol
InChI Key: OAXARSVKYJPDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737127B2

Procedure details

To a solution of 10.0 g (54.8 mmol) of tert-butyl-1-piperazine carboxylate in 60 mL acetonitrile was added 5.20 mL (60.4 mmol) propargyl bromide and 37.9 g (274 mmol) anhydrous potassium carbonate. Additional propargyl bromide, 1.5 mL, was added after stirring for 36 hours at room temperature. The residue was evaporated to dryness. Dichloromethane, 50 mL, and water, 50 mL, were added. The reaction mixture was extracted with CH2Cl2, 4×40 mL, dried over magnesium sulfate, and evaporate to provide a brown oil. The oil was dissolved in dichloromethane and purify with a RT Scientific system using hexane/ethyl acetate gradient to yield 5.5 g (46%) of yellow oil, which ultimately crystallized upon standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14](Br)[C:15]#[CH:16].C(=O)([O-])[O-].[K+].[K+]>C(#N)C.ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:16][C:15]#[CH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
37.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 36 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was evaporated to dryness
ADDITION
Type
ADDITION
Details
Dichloromethane, 50 mL, and water, 50 mL, were added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2, 4×40 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to provide a brown oil
CUSTOM
Type
CUSTOM
Details
purify with a RT Scientific system

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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